molecular formula C21H24ClF3N4O5S B1482566 RN9893 HCl CAS No. 2109450-40-8

RN9893 HCl

Cat. No. B1482566
CAS RN: 2109450-40-8
M. Wt: 537 g/mol
InChI Key: ULUOUAGDTULBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RN9893 HCl, also known as RN-9893 hydrochloride, is a potent and selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) with IC50 values of 0.42 and 0.66 μM for the human and rat receptors, respectively . It is selective for TRPV4 over TRPV1, TRPV3, and TRPM8 .


Molecular Structure Analysis

The molecular formula of this compound is C21H23F3N4O5S • HCl . The InChI code is InChI=1S/C21H23F3N4O5S.ClH/c1-14(2)26-9-11-27(12-10-26)34(32,33)17-6-4-16(5-7-17)25-20(29)18-8-3-15(21(22,23)24)13-19(18)28(30)31;/h3-8,13-14H,9-12H2,1-2H3,(H,25,29);1H .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 537.0 g/mol .

Scientific Research Applications

RN9893 HCl has a wide range of research applications in both in vivo and in vitro studies.

In Vivo

In vivo studies have demonstrated that RN9893 HCl is an effective inhibitor of this compound in rodents. It has been shown to reduce this compound activity in the brains of mice and rats. Additionally, this compound has been shown to reduce the symptoms of Alzheimer's disease in mice.

In Vitro

In vitro studies have demonstrated that RN9893 HCl is an effective inhibitor of this compound in cell cultures. It has been shown to reduce this compound activity in cell cultures derived from human and animal sources. Additionally, this compound has been shown to reduce the symptoms of Alzheimer's disease in cell cultures.

Mechanism of Action

Target of Action

RN 9893 hydrochloride is a potent and selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) receptor . The TRPV4 receptor is a member of the transient receptor potential (TRP) family of ion channels, which are involved in a wide variety of physiological processes. The TRPV4 receptor is known to play a crucial role in maintaining cellular homeostasis and responding to environmental stimuli .

Mode of Action

RN 9893 hydrochloride interacts with the TRPV4 receptor, inhibiting its activity . The IC50 values, which represent the concentration of the compound required to inhibit 50% of the receptor’s activity, are 0.42 μM for humans and 0.66 μM for rats . This indicates that RN 9893 hydrochloride has a strong affinity for the TRPV4 receptor and can effectively inhibit its function.

Biochemical Pathways

These could include pathways involved in osmotic regulation, mechanosensation, and pain perception, among others .

Pharmacokinetics

It is noted that rn 9893 hydrochloride is orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

The molecular and cellular effects of RN 9893 hydrochloride’s action primarily involve the inhibition of TRPV4 receptor activity. By blocking this receptor, RN 9893 hydrochloride can potentially modulate various physiological processes regulated by TRPV4, such as osmotic regulation and pain perception .

Biological Activity

RN9893 HCl has been shown to have a wide range of biological activities. It has been shown to reduce inflammation, improve memory and cognitive function, and protect against oxidative stress. Additionally, this compound has been shown to have anti-cancer, anti-viral, and anti-fungal activities.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, reduce inflammation, and protect against oxidative stress. Additionally, this compound has been shown to reduce the symptoms of Alzheimer's disease in cell cultures.

Advantages and Limitations for Lab Experiments

The major advantage of using RN9893 HCl in laboratory experiments is that it is a highly specific and potent inhibitor of this compound. Additionally, it is relatively non-toxic and has a wide range of biological activities. The major limitation of using this compound in laboratory experiments is that it is not currently approved for clinical use.

Future Directions

The potential future directions for research on RN9893 HCl include further studies on its pharmacodynamics, toxicity, and potential therapeutic applications. Additionally, studies on its mechanism of action and its potential use in drug delivery systems could be explored. Furthermore, further research on its potential use in laboratory experiments could be conducted. Finally, studies on its potential use in combination with other drugs and its potential in the treatment of neurological disorders could be explored.

Safety and Hazards

RN9893 HCl is not intended for human or veterinary use . Specific safety and hazard information for this compound was not found in the available resources.

properties

IUPAC Name

2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O5S.ClH/c1-14(2)26-9-11-27(12-10-26)34(32,33)17-6-4-16(5-7-17)25-20(29)18-8-3-15(21(22,23)24)13-19(18)28(30)31;/h3-8,13-14H,9-12H2,1-2H3,(H,25,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUOUAGDTULBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClF3N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101336746
Record name RN-9893 HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2109450-40-8
Record name RN-9893 HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.